Sciadonic acid

説明

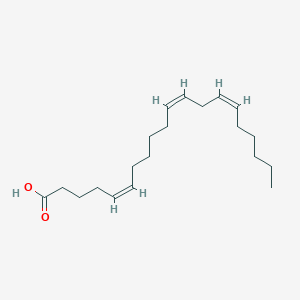

(5Z,11Z,14Z)-icosatrienoic acid is an icosatrienoic acid in which the three double bonds have Z configuration and are located at positions 5, 11 and 14. It has a role as a plant metabolite and an anti-inflammatory agent. It is a conjugate acid of a (5Z,11Z,14Z)-icosatrienoate.

Sciadonic acid is a natural product found in Torreya grandis, Juniperus phoenicea, and other organisms with data available.

科学的研究の応用

抗糖尿病作用

Sciadonic acid (SA)は、2型糖尿病マウスにおいて抗糖尿病作用を有することが明らかになっています . これは、2型糖尿病によって引き起こされる高脂血症、インスリン抵抗性、酸化ストレス、および炎症反応を軽減することができます . SAは、PI3K/AKT/GLUT-2シグナル伝達経路を活性化し、グルコース代謝遺伝子の発現を促進し、グルコースの恒常性を維持することもできます .

腸内細菌叢への影響

SAは腸内細菌叢を変化させる可能性があり、これはT2DMの管理に有益です . これは、Firmicutes/Bacteroidota(F/B)比率を低下させ、特定の有益な細菌の増殖を促進し、主要な短鎖脂肪酸(SCFA)のレベルを高め、腸内細菌叢の恒常性を維持することができます .

骨代謝

SAは、マウスにおける高脂肪食誘発性骨代謝障害を軽減することが示されています . これは、OPG/RANKL/RANKシグナル伝達経路を調節し、骨吸収と骨形成のバランスを取り、骨強度と骨密度(BMD)を高め、骨の微細構造を改善することができます .

抗炎症作用

SAは、特定のリン脂質プールからアラキドン酸(ARA)を置換することができる抗炎症性脂肪酸であり、それによって下流の炎症促進性脂質メディエーターを調節します . その抗炎症作用は、in vitro、前臨床モデルで研究されており、局所および経口投与後の証言から来ています .

生物活性

Sciadonic acid (SA), a unique Δ5-olefinic fatty acid predominantly found in pine nuts, has garnered attention for its diverse biological activities, particularly its anti-inflammatory properties and effects on lipid metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unusual polymethylene-interrupted structure, which distinguishes it from other fatty acids like arachidonic acid (ARA). The chemical structure of this compound can be represented as:

This structural uniqueness allows SA to integrate into cellular membranes and modulate various physiological functions.

Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the enzyme SCD1. This enzyme is crucial for the synthesis of monounsaturated fatty acids from saturated fatty acids. Research indicates that dietary supplementation with this compound leads to a significant reduction in triglyceride levels in both plasma and liver tissues by downregulating SCD1 activity .

Key Findings:

- In Vivo Studies: In normo-triglyceride rats fed a diet containing 10% this compound, there was a 50% decrease in plasma triglycerides after six weeks .

- Mechanistic Insights: The inhibition of SCD1 results in decreased levels of specific monounsaturated fatty acids (e.g., 16:1n-7) without affecting others like 18:1n-9, indicating selective modulation of lipid metabolism .

Anti-Inflammatory Effects

This compound also exhibits notable anti-inflammatory properties. It acts by displacing arachidonic acid from phospholipid pools, thereby reducing the production of pro-inflammatory mediators derived from ARA .

Mechanistic Pathways:

- Reduction of Pro-inflammatory Mediators: Incorporation of SA into macrophage phospholipids has been shown to lower levels of inflammatory cytokines through the inhibition of NF-κB and MAPK signaling pathways .

- Clinical Implications: The anti-inflammatory effects suggest potential therapeutic applications for conditions characterized by chronic inflammation.

Dietary Supplementation Studies

Several studies have investigated the effects of this compound as a dietary supplement:

These studies highlight the potential for this compound to serve as a functional food component with health benefits related to lipid metabolism and inflammation management.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Cardiovascular Health: By modulating lipid profiles and reducing triglycerides, SA may contribute to cardiovascular health.

- Anti-inflammatory Treatments: Its ability to inhibit inflammatory pathways positions SA as a candidate for treating inflammatory diseases such as arthritis or skin conditions.

- Skin Health: Preliminary evidence suggests that topical application may enhance skin barrier function and hydration.

特性

IUPAC Name |

(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHHYVQTPBEDFE-URZBRJKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317197 | |

| Record name | Sciadonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-85-4 | |

| Record name | Sciadonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7019-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sciadonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sciadonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCIADONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。